Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate
CAS No.:
Cat. No.: VC14861820
Molecular Formula: C28H24F3N3O4S
Molecular Weight: 555.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H24F3N3O4S |
|---|---|
| Molecular Weight | 555.6 g/mol |
| IUPAC Name | methyl 4-[[2-[5-oxo-3-(2-phenylethyl)-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C28H24F3N3O4S/c1-38-26(37)19-10-12-21(13-11-19)32-24(35)17-23-25(36)34(22-9-5-8-20(16-22)28(29,30)31)27(39)33(23)15-14-18-6-3-2-4-7-18/h2-13,16,23H,14-15,17H2,1H3,(H,32,35) |
| Standard InChI Key | SDNHYKNHZUCOBR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F |
Introduction
Structural Characteristics
Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate contains several notable structural components:
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Imidazolidinone Ring: This five-membered ring structure is known for its role in various biological activities.
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Thioxo Group: The presence of sulfur in the thioxo group enhances the compound's reactivity and potential interactions with biological targets.
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Trifluoromethyl Group: This electron-withdrawing group can significantly influence the compound's electronic properties, potentially enhancing its biological activity.
Synthesis Methods
The synthesis of Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate can be achieved through various synthetic pathways. Common methods include:
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Condensation Reactions: Combining appropriate precursors under controlled conditions to form the desired product.
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Functional Group Modifications: Utilizing specific reagents to introduce or modify functional groups in the compound's structure.
Biological Activity
Research indicates that Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate exhibits several promising biological activities:
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Antimicrobial Activity: Compounds with thioxo and imidazolidinone derivatives have shown potential as antimicrobial agents.
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Anticancer Properties: The structural features, particularly the aromatic rings and electron-withdrawing trifluoromethyl group, may enhance cytotoxicity against various cancer cell lines.
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Anti-inflammatory Effects: Similar compounds often exhibit anti-inflammatory properties, which warrant further investigation for therapeutic applications.
Comparative Analysis
A comparison of Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate with structurally similar compounds reveals its unique profile:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazole ring, similar carbon skeleton | Antidiabetic |
| Benzothiazoles | Benzene fused with thiazole | Antimicrobial |
| Imidazolinones | Imidazole ring system | Anticancer |
Methyl 4-[({5-oxo-3-(2-phenylethyl)-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate stands out due to its combination of thioxo and imidazolidinone functionalities along with a trifluoromethyl substituent, which is less common in similar compounds. This unique arrangement may enhance its interaction profiles and biological activities compared to others listed above.
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